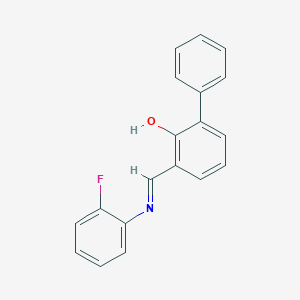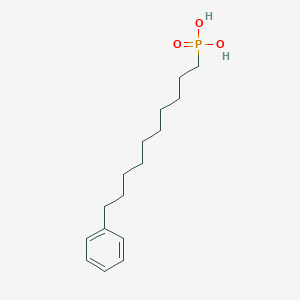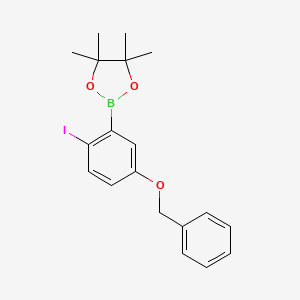
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane, also known as CFM, is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. CFM has been shown to possess a number of unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
科学的研究の応用
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been studied for a variety of applications in the field of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for the synthesis of biologically active compounds. (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has also been used as a fluorescent sensor for the detection of various analytes, such as amino acids, proteins, and nucleic acids. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been used as a model compound for the study of the structure and reactivity of organic molecules.
作用機序
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not yet fully understood. However, it is believed that (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to interact with a variety of molecules due to its unique structure and chemical properties. (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to form strong hydrogen bonds with other molecules, which can result in a variety of reactions. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to interact with other molecules through van der Waals forces, which can also result in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane have not yet been studied in detail. However, it is believed that (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to interact with a variety of biochemical and physiological processes due to its unique structure and chemical properties. For example, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to interact with enzymes, proteins, and other molecules involved in various biochemical and physiological processes. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to affect the expression of certain genes, which could result in a variety of physiological effects.
実験室実験の利点と制限
The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments has a number of advantages. First, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is relatively inexpensive and easy to obtain. Second, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is highly reactive, which makes it ideal for use in a variety of laboratory experiments. Third, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is non-toxic and has a low environmental impact. Finally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is highly stable, which makes it an ideal candidate for use in long-term experiments.
The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments also has a number of limitations. First, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not water soluble, which makes it difficult to use in aqueous solutions. Second, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not easily degraded, which can make it difficult to remove from laboratory experiments. Finally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not highly fluorescent, which can limit its use in fluorescence experiments.
将来の方向性
The potential applications of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane are vast, and there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane and its potential biochemical and physiological effects. Second, further research is needed to develop new synthesis methods for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane and its derivatives. Third, further research is needed to develop new fluorescent sensing applications for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane. Finally, further research is needed to develop new applications for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in the field of organic synthesis.
合成法
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules. The Sonogashira coupling reaction is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two different molecules. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules.
特性
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOBIQYTQCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)






![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)


![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
